molecular formula C11H21NO B3959858 N-cyclooctylpropanamide

N-cyclooctylpropanamide

Cat. No.: B3959858
M. Wt: 183.29 g/mol
InChI Key: AWHNATJIOGMDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclooctylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a cyclooctyl group at the nitrogen atom. The cyclooctyl group introduces unique steric and electronic properties due to its eight-membered ring, which may influence solubility, stability, and biological interactions compared to smaller cycloalkyl analogs.

Properties

IUPAC Name

N-cyclooctylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-11(13)12-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHNATJIOGMDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclooctylpropanamide can be synthesized through the reaction of cyclooctylamine with propanoyl chloride under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Cyclooctylamine} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide can be reduced to form amines.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: N-substituted amides.

Scientific Research Applications

N-cyclooctylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-cyclooctylpropanamide with structurally related propanamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties Source
N-Cyclohexylpropanamide C₉H₁₇NO 155.24 Cyclohexyl Hydrophobic, low polarity
3-Cyclopentyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}propanamide C₂₀H₂₇N₃O₄ 373.45 Cyclopentyl, morpholinyl Enhanced solubility due to morpholinyl
3-Cyclohexyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide C₁₉H₂₄N₄O₃S 396.48 Cyclohexyl, sulfamoyl Polar sulfamoyl group increases H-bonding
Hypothetical this compound C₁₁H₂₁NO 183.29 Cyclooctyl Higher hydrophobicity, steric hindrance Estimated

Key Observations :

  • Ring Size Effects: Larger cycloalkyl groups (e.g., cyclooctyl vs. The cyclooctyl group’s conformational flexibility may also enhance steric hindrance, affecting binding to biological targets .
  • Functional Group Modifications : Derivatives with polar groups (e.g., morpholinyl in , sulfamoyl in ) exhibit improved solubility compared to purely aliphatic analogs.

Research Findings and Implications

  • Solubility : Cyclohexyl and cyclopentyl analogs (–3) show moderate solubility in organic solvents, while polar substituents (e.g., morpholinyl) improve aqueous compatibility. This compound’s solubility is expected to be lower due to its larger hydrophobic group.
  • Biological Interactions : Smaller rings (cyclopentyl/cyclohexyl) are preferred in drug candidates for balanced lipophilicity and target binding, as seen in and .
  • Thermodynamic Stability : Larger rings like cyclooctyl may introduce strain, affecting stability. ’s bond angle data (e.g., C3–C7–C8 angle: 153.35°) suggests that substituent geometry influences molecular conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctylpropanamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.